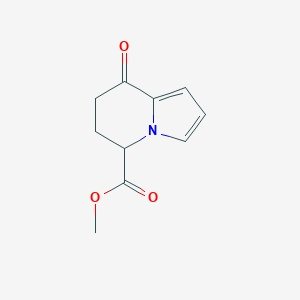

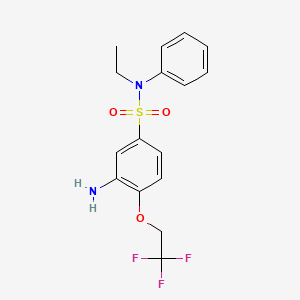

methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Compound Preparation

- Methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate is used in the preparation of novel indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry. This process enables the efficient production of various indolo- and furano-fused indolizinones, which have potential applications in synthetic organic chemistry (Mmutlane, Harris, & Padwa, 2005).

Applications in Medicinal Chemistry

- This compound derivatives have been investigated for their antibacterial activities. Certain derivatives, like OPC-7241 and OPC-7251, show potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (Ishikawa et al., 1989).

Synthetic Methodologies and Chemical Transformations

- The compound plays a crucial role in various synthetic methodologies. For instance, it is used in the improved synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydro-indolizine-2-carboxylic acid methyl ester, an intermediate in the total synthesis of camptothecins, highlighting its significance in complex organic syntheses (Jiang Hai-tao, 2004).

Role in the Synthesis of Antibiotics

- Derivatives of this compound have been used in the synthesis of new nalidixic acid-related antibiotics. These antibiotics inhibit DNA supercoiling catalyzed by DNA gyrase, demonstrating their potential in the development of novel antibacterial agents (Morita, Watabe, & Komano, 1984).

Pharmaceutical Research

- Research into the metabolites of specific derivatives, like OPC-7251, has been conducted to understand their structures and examine their antibacterial activity. This research is crucial for the development of effective antibacterial therapies (Morita et al., 1990).

Mechanism of Action

- This compound belongs to the class of organic compounds known as alpha amino acids and derivatives. Specifically, it is an amino acid derivative in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

- However, indole derivatives, including this compound, have diverse biological activities . These may involve signaling pathways, enzymatic reactions, or cellular processes.

Target of Action

Biochemical Pathways

Properties

IUPAC Name |

methyl 8-oxo-6,7-dihydro-5H-indolizine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-5-9(12)7-3-2-6-11(7)8/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZKEPAFMFEBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C2=CC=CN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)